
4-Methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bicyclic structure comprising a benzene ring fused to a partially saturated piperidine-like ring. The methyl substitution at the 4-position distinguishes it from the parent compound, 1,2,3,4-tetrahydroisoquinoline, and imparts unique physicochemical and biological properties.
Vorbereitungsmethoden
Stereoselective Synthesis via Chromium Complexation
Tricarbonylchromium-Mediated Deprotonation
Tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium enables stereoselective 4-exo-deprotonation under strong bases like LDA (lithium diisopropylamide) . Subsequent electrophilic quenching with methyl iodide or formaldehyde generates 4-methyl derivatives with >90% diastereomeric excess (de). Decomplexation via oxidative cleavage (e.g., Ce(IV) ammonium nitrate) yields enantiopure 4-Me-THIQ .
Reaction Conditions:
-
Temperature: −78°C (deprotonation), 25°C (quenching)
-
Solvent: Tetrahydrofuran (THF)
Limitations and Scalability
While effective for enantiomeric control, chromium-based methods require air-sensitive reagents and multi-step purification. Industrial scalability is hindered by the cost of chromium complexes and oxidative workup .
Acid-Catalyzed Cyclization Strategies
Conventional Acetic-Trifluoroacetic Acid Method
Early syntheses employed acetic acid-trifluoroacetic acid (4:1) mixtures to cyclize N-acylaminoacetals into 4-Me-THIQ . For example, N-(2,2-dimethoxyethyl)-N-methylbenzamide cyclizes at 80°C over 12 hours, yielding 68% product.
Key Challenges:
Silica-Supported Polyphosphoric Acid (SiO₂/PPA)
Replacing liquid acids with SiO₂/PPA significantly improves efficiency. The solid catalyst facilitates α-amidoalkylation of aminoacetaldehyde dimethylacetal with toluene derivatives, followed by acylation and cyclization .
Optimized Protocol:
-
Acylation: React aminoacetaldehyde dimethylacetal with benzoyl chloride (1.2 equiv) in PPA at 60°C for 2 hours.
-
Cyclization: Load PPA onto SiO₂ (1:3 w/w), heat at 100°C for 1 hour.
Advantages Over Conventional Methods:
-
Reaction time reduced by 60% (1 vs. 12 hours)
Aluminum Chloride Melt Method for Scalable Production
Patent Synthesis from N-Hydroxyethyl-N-Benzylamines
A high-temperature method involves heating N-hydroxyethyl-N-benzylamines in an AlCl₃-NH₄Cl melt . For instance, 2,3-dichlorobenzyl-N-hydroxyethylamine reacts at 195–200°C for 8 hours, yielding 74% 4-Me-THIQ after acidic workup .
Typical Conditions:
-
Molar Ratio: Substrate/AlCl₃/NH₄Cl = 1:2.6:2.2
-
Temperature: 195–200°C
Industrial Feasibility
This method excels in scalability, producing multi-gram quantities. However, corrosivity of AlCl₃ and high energy input limit its appeal for lab-scale synthesis .
Comparative Analysis of Synthetic Methods
Modern catalytic methods (e.g., SiO₂/PPA) outperform traditional acid-mediated routes in yield and efficiency. However, the AlCl₃ method remains relevant for bulk production despite harsh conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the tetrahydroisoquinoline to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce the fully saturated tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalyst
Substitution: Halogens, nitro compounds
Major Products Formed:
Oxidation: Isoquinoline derivatives
Reduction: Fully saturated tetrahydroisoquinoline
Substitution: Halogenated or nitrated tetrahydroisoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Research indicates that 4-MeTIQ and its derivatives exhibit neuroprotective effects against various neurotoxins.
- Mechanism of Action : 4-MeTIQ acts as an antagonist to NMDA receptors, which play a critical role in excitotoxicity associated with neurodegenerative disorders. Studies have shown that it can protect neurons from glutamate-induced toxicity. For instance, in experiments with rat cerebellar granule cells, 4-MeTIQ demonstrated significant neuroprotection when co-applied with glutamate, comparable to established NMDA receptor antagonists like MK-801 and memantine .
- Behavioral Studies : In rodent models, 4-MeTIQ has been shown to mitigate behavioral syndromes induced by neurotoxins such as MPTP and rotenone, suggesting its potential utility in treating conditions like Parkinson's disease .
Synthesis of Derivatives
The synthesis of 4-MeTIQ derivatives is an active area of research aimed at enhancing its pharmacological properties.
- Synthetic Methods : Various synthetic pathways have been developed for creating new tetrahydroisoquinoline derivatives. For example, one method involves the bromination of 4-MeTIQ to produce 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown potential antimicrobial and anticancer activities.
- Pharmacological Screening : These derivatives are screened for their activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds exhibiting strong AChE inhibition are being evaluated for their therapeutic potential against cognitive decline associated with neurodegeneration .
Potential Applications in Neurodegenerative Diseases
The multifaceted actions of 4-MeTIQ position it as a candidate for addressing various neurodegenerative diseases.
- Parkinson's Disease : Studies have highlighted the compound's ability to modulate dopamine metabolism and provide neuroprotection in models of Parkinson's disease. Its interaction with endogenous amines suggests a role in restoring dopaminergic function .
- Alzheimer's Disease : The inhibition of AChE by 4-MeTIQ derivatives presents a promising avenue for developing treatments aimed at improving cognitive function in Alzheimer's patients. The dual action on both cholinergic and glutamatergic systems may enhance therapeutic efficacy .
Data Summary
The following table summarizes key findings related to the applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline:
Case Study 1: Neuroprotection Against Glutamate Toxicity
A study demonstrated that administration of 500 μM 4-MeTIQ provided near-complete protection to cerebellar granule cells exposed to glutamate compared to controls treated with NMDA antagonists . This highlights its potential role in preventing excitotoxic damage in neurodegenerative conditions.
Research focused on synthesizing various derivatives of tetrahydroisoquinoline revealed that some exhibited significant AChE inhibitory activity. This suggests that modifications at specific positions can enhance therapeutic efficacy against Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
The biological and chemical profiles of 4-Me-THIQ are best understood through comparative analysis with structurally analogous compounds. Below is a detailed comparison based on substituent patterns, biological activities, and mechanistic insights.
Structural and Functional Comparisons
Mechanistic Insights
Enzyme Interactions
- Catechol O-Methyltransferase (COMT): Methyl substitutions at the 2- or 4-positions in THIQ derivatives (e.g., 4-Me-THIQ) minimally affect COMT substrate kinetics (Km ~50–70 µM) but eliminate norepinephrine-depleting activity, unlike hydroxylated analogs .
- Phenylethanolamine N-Methyltransferase (PNMT): Hydroxy-substituted THIQs (e.g., 7-hydroxy-THIQ) show higher affinity for PNMT due to hydrophilic interactions, whereas methyl ethers exhibit reduced activity .
Neurotransmitter Modulation
- Dopamine Transport: 3′,4′-DHBnTIQ, a benzyl-substituted THIQ, is actively transported into dopaminergic neurons (Km = 6.14 µM), leading to neurotoxicity and parkinsonism in mice, while 6,7DHBnTIQ lacks this effect despite structural similarity .
Key Research Findings
Neuroprotective vs. Neurotoxic Effects: 4-Me-THIQ and 1-Me-THIQ exhibit neuroprotective properties in rodent models, mitigating oxidative stress and dopamine depletion . In contrast, endogenous THIQs like 3′,4′-DHBnTIQ are implicated in Parkinson’s disease via dopamine neuron degeneration .
Antidepressant Activity:
- 4-Me-THIQ and 6,7-dimethoxy-THIQ reduce immobility time in forced swim tests, comparable to citalopram, via serotonin and MAO pathways .
Structure-Activity Relationships (SAR):
- Methyl groups at the 1- or 4-positions enhance blood-brain barrier penetration, while methoxy groups at 6,7-positions improve receptor binding .
- Bulkier substituents (e.g., benzyl, phenyl) increase MAO affinity but may reduce solubility .
Biologische Aktivität
4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Synthesis
This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their complex structures and bioactive properties. The synthesis of 4-MeTIQ typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity.
Neuroprotective Effects
Research indicates that 4-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit dopaminergic neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. One study demonstrated that acute administration of 4-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, comparable to standard treatments like gabapentin .
Antioxidant Activity
The antioxidant capacity of 4-MeTIQ has been highlighted in various studies. It scavenges free radicals and reduces oxidative stress markers in neuronal tissues. This activity is crucial for protecting cells from damage associated with neurodegenerative disorders.
The biological activity of 4-MeTIQ is mediated through several mechanisms:
- Dopaminergic Modulation : 4-MeTIQ enhances dopamine release and receptor sensitivity, which is beneficial in conditions characterized by dopaminergic dysfunction.
- Calcium Channel Inhibition : It inhibits calcium influx in neurons, thereby preventing excitotoxicity.
- Monoaminergic System Regulation : The compound has been shown to restore altered levels of serotonin and dopamine in various disease models .
Table 1: Summary of Biological Activities
Detailed Study: Neuroprotective Effects in Diabetic Neuropathy
A notable study investigated the effects of 4-MeTIQ on streptozotocin-induced diabetic neuropathy. Mice treated with varying doses (15–45 mg/kg) showed significant improvements in pain thresholds compared to control groups. The study highlighted that 4-MeTIQ not only alleviated pain but also restored neurotransmitter levels disrupted by diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of 4-MeTIQ derivatives. Research has shown that modifications to the molecular structure can significantly influence biological activity. For instance, increasing hydrophobicity has been correlated with enhanced cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4-Me-THIQ and its derivatives?
- Methodology :
- PPA-Catalyzed Cyclization : React phenethylamine with acetyl chloride to form an intermediate amide, followed by cyclization using polyphosphoric acid (PPA) at elevated temperatures (120–140°C). Reduction with potassium borohydride (KBH₄) yields 4-Me-THIQ. This method is cost-effective and minimizes by-products .
- Suzuki-Miyaura Coupling : For 4-aryl derivatives, use 4-bromoisoquinoline or isoquinolin-4-ylboronic acid with aryl halides/boronic acids under Pd(OAc)₂/PPh₃ catalysis. Post-coupling methylation and reduction steps yield 4-aryl-THIQs .
Q. How is NMR spectroscopy employed to confirm the structure of 4-Me-THIQ derivatives?
- Protocol :
- Acquire ¹H-NMR spectra in deuterated chloroform (CDCl₃). Key signals include:
- N-CH₃ protons : Singlet at δ ~2.4–2.6 ppm.
- Aromatic protons : Multiplets in δ ~6.5–7.5 ppm (integration depends on substituents).
- Tetrahydro ring protons : Multiplet patterns for CH₂ groups (δ ~1.8–3.0 ppm).
- Compare with literature data (e.g., 1-methyl derivatives in ) to validate regiochemistry and purity .
Q. What in vitro assays are used for preliminary screening of 4-Me-THIQ's biological activity?
- Assays :
- MAO Inhibition : Incubate 4-Me-THIQ with recombinant MAO-A/MAO-B enzymes and measure kynuramine→4-hydroxyquinoline conversion via fluorescence. 4-Me-THIQ shows reversible, moderate MAO-A/B inhibition (IC₅₀ ~10–50 µM) .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., colorectal HT-29). Dose-response curves (1–100 µM) quantify IC₅₀ values .
Advanced Research Questions
Q. How does substitution at the 4-position modulate 4-Me-THIQ's neuroprotective efficacy?
- SAR Insights :
- Electron-Withdrawing Groups (e.g., -SO₂CH₃) : Enhance blood-brain barrier penetration and MAO-B selectivity (e.g., 7-Methoxy-2-(methylsulfonyl)-THIQ in ).
- Polar Substituents (e.g., -COOH) : Improve solubility but reduce CNS bioavailability. Use prodrug strategies (e.g., esterification) .
Q. What mechanistic models explain 4-Me-THIQ's protection against mitochondrial dysfunction in Parkinson’s disease?
- Key Findings :
- MPP⁺-Induced Toxicity : 4-Me-THIQ (10–100 µM) preserves mitochondrial respiration rates in rat striatal synaptosomes by shielding complex I from MPP⁺-induced inhibition. Measure oxygen consumption via Clark electrode .
- Antioxidant-Independent Action : Unlike melatonin, 4-Me-THIQ does not scavenge ROS (tested via DPPH assay), confirming its direct mitochondrial stabilization .
Q. How can enantioselective synthesis of 4-Me-THIQ derivatives be achieved?
- Catalytic Strategy :
- Use chiral triazolyl BINOL-phosphoric acids (e.g., from ) for asymmetric cross-dehydrogenative coupling. Optimize solvent (acetonitrile) and temperature (25°C) to achieve >90% ee for cyclic aminal derivatives .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy.
Q. What in vivo models validate 4-Me-THIQ's efficacy in neurodegenerative disease?
- Models :
- Rotenone-Induced Parkinsonism (Rat) : Inject rotenone (1.5 mg/kg, i.p.) into the substantia nigra. Co-administer 4-Me-THIQ (10 mg/kg, i.p.) for 14 days. Quantify dopamine via HPLC and assess motor function (rotarod test) .
- MPTP Mouse Model : Measure striatal tyrosine hydroxylase (TH) immunoreactivity post-4-Me-THIQ treatment (20 mg/kg). Use Western blotting for TH protein levels .
Q. Data Contradictions and Resolution
Q. Why do some studies report conflicting results on 4-Me-THIQ's MAO inhibition potency?
- Resolution :
- Species Variability : Human MAO-B is more sensitive to 4-Me-THIQ (IC₅₀ ~15 µM) vs. rodent MAO-B (IC₅₀ ~50 µM) .
- Assay Conditions : Differences in substrate (e.g., benzylamine vs. kynuramine) and pH (7.4 vs. 8.0) alter IC₅₀ values. Standardize protocols using recombinant human enzymes .
Q. Tables
Table 1. Synthetic Methods for 4-Me-THIQ Derivatives
Method | Yield (%) | Key Conditions | Reference |
---|---|---|---|
PPA Cyclization | 65–75 | Phenethylamine, PPA, 130°C | |
Suzuki Coupling | 50–60 | Pd(OAc)₂, DME, Na₂CO₃, 80°C | |
Asymmetric Catalysis | 80–90 | Chiral phosphoric acid, 25°C |
Table 2. Neuroprotective IC₅₀ Values
Model | IC₅₀ (µM) | Endpoint | Reference |
---|---|---|---|
MPP⁺ Toxicity | 25 | Mitochondrial respiration | |
Rotenone-Induced Apoptosis | 40 | Caspase-3 activity |
Eigenschaften
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIPIAJYKZMIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548079 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110841-71-9 | |
Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.